Product packaging for 2-Acetyl-4-phenylphenylfluoranesulfonate(Cat. No.:)

2-Acetyl-4-phenylphenylfluoranesulfonate

Cat. No.: B13554825
M. Wt: 294.30 g/mol
InChI Key: VEILYQZLOHEMPZ-UHFFFAOYSA-N
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Description

2-Acetyl-4-phenylphenylfluoranesulfonate is a synthetic organic compound of significant interest in advanced chemical research and development. This chemical features a fluoranesulfonate ester group, a functionality known for its utility in click chemistry reactions, particularly under the framework of Sulfur(VI) Fluoride Exchange (SuFEx). SuFEx is a powerful generation of click chemistry that enables the reliable synthesis of complex molecules, making this compound a valuable building block for constructing novel polymers, bioconjugates, and materials science probes . The integrated acetyl moiety can serve as a key site for further chemical modifications or in the study of molecular interactions. Researchers are exploring the application of this compound and its analogs in various fields, including medicinal chemistry for the development of potential therapeutic agents, and in the creation of functional materials with tailored properties . As with all compounds of this nature, this compound is provided strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All necessary Safety Data Sheets (SDS) should be consulted and followed by qualified laboratory personnel prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO4S B13554825 2-Acetyl-4-phenylphenylfluoranesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11FO4S

Molecular Weight

294.30 g/mol

IUPAC Name

2-acetyl-1-fluorosulfonyloxy-4-phenylbenzene

InChI

InChI=1S/C14H11FO4S/c1-10(16)13-9-12(11-5-3-2-4-6-11)7-8-14(13)19-20(15,17)18/h2-9H,1H3

InChI Key

VEILYQZLOHEMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl 4 Phenylphenylfluoranesulfonate

Precursor Synthesis and Optimization

The foundational step in the synthesis of the target molecule is the preparation of 2-Acetyl-4-phenylphenol. This precursor can be synthesized through established organic reactions, primarily via the acylation of 4-phenylphenol (B51918).

Synthesis of 2-Acetyl-4-phenylphenol

Two primary methods for the synthesis of 2-Acetyl-4-phenylphenol are the direct Friedel-Crafts acylation of 4-phenylphenol and the Fries rearrangement of an intermediate ester.

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring of 4-phenylphenol. chemistrysteps.comorganic-chemistry.orgwikipedia.orgsigmaaldrich.comblogspot.com The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemistrysteps.comwikipedia.orgsigmaaldrich.comblogspot.com The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. Given that the para position is blocked by the phenyl group, the acylation is directed to the ortho position. However, a significant challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl acetate (B1210297), which can be a competing side reaction. blogspot.com

The general reaction is as follows:

4-phenylphenol + Acetyl chloride/Acetic anhydride --(AlCl₃)--> 2-Acetyl-4-phenylphenol

Optimization of this reaction involves controlling the stoichiometry of the Lewis acid, the reaction temperature, and the choice of solvent to favor C-acylation over O-acylation.

Fries Rearrangement: An alternative route to 2-Acetyl-4-phenylphenol is the Fries rearrangement of 4-phenylphenyl acetate. organic-chemistry.orgpw.livewikipedia.orgbyjus.com This reaction involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. organic-chemistry.orgwikipedia.orgbyjus.com The regioselectivity of the Fries rearrangement (ortho vs. para) is often temperature-dependent, with higher temperatures generally favoring the ortho-product. pw.livewikipedia.org Since the para-position is already substituted, the rearrangement is expected to yield the desired 2-acetyl product.

The two-step process involves:

Acetylation of 4-phenylphenol to form 4-phenylphenyl acetate.

Rearrangement of 4-phenylphenyl acetate in the presence of a Lewis acid to yield 2-Acetyl-4-phenylphenol.

Table 1: Comparison of Synthetic Routes to 2-Acetyl-4-phenylphenol
FeatureFriedel-Crafts AcylationFries Rearrangement
Starting Material 4-Phenylphenol4-Phenylphenol
Key Reagents Acetyl chloride/anhydride, AlCl₃Acetic anhydride, Lewis acid (e.g., AlCl₃)
Number of Steps One (direct acylation)Two (esterification followed by rearrangement)
Key Challenge Controlling C- vs. O-acylationEnsuring complete rearrangement and regioselectivity
Typical Conditions Anhydrous conditions, often at low to moderate temperaturesHigher temperatures may be required for ortho-selectivity

Preparation of Fluorosulfonylating Reagents

The second critical component of the synthesis is the fluorosulfonylating agent. Sulfuryl fluoride (B91410) (SO₂F₂) is a commonly used and commercially available reagent for the direct fluorosulfonation of phenols. researchgate.netacs.orgchemrxiv.orgumn.edu It is a gas that can be bubbled through a solution of the phenol in the presence of a base. For laboratory-scale synthesis where handling a gas can be cumbersome, solid surrogates or alternative reagents are also employed. Another classic reagent is fluorosulfonic anhydride ((FSO₂)₂O), which is highly reactive.

Fluorosulfonation Reaction Development

With the precursor, 2-Acetyl-4-phenylphenol, in hand, the next stage is the introduction of the fluorosulfonate group (-OSO₂F). This can be achieved through direct or indirect methods.

Direct Fluorosulfonation Strategies

Direct fluorosulfonation involves the reaction of 2-Acetyl-4-phenylphenol with a suitable fluorosulfonylating agent. The presence of both a bulky phenyl group and an ortho-acetyl group can introduce steric hindrance around the hydroxyl group, potentially affecting the reaction rate and yield. chemrxiv.org Furthermore, the acetyl group is electron-withdrawing, which can decrease the nucleophilicity of the phenolic oxygen. acs.orgacs.org

A general protocol for the direct fluorosulfonation of a phenol involves dissolving the phenol in an appropriate solvent, adding a base to deprotonate the hydroxyl group, and then introducing the fluorosulfonylating agent.

2-Acetyl-4-phenylphenol + SO₂F₂ --(Base)--> 2-Acetyl-4-phenylphenylfluoranesulfonate

The choice of base is crucial to facilitate the reaction without promoting side reactions. Organic amine bases such as triethylamine (B128534) or DBU are often employed. chemrxiv.org

Table 2: Direct Fluorosulfonation of Substituted Phenols
Phenol SubstrateFluorosulfonylating AgentBaseSolventYield (%)Reference
4-HydroxybenzophenoneSO₂F₂DBUToluene (B28343)>99 acs.org
2,6-DimethylphenolSO₂F₂DBUMeCN64 chemrxiv.org
4-NitrophenolSO₂F₂Et₃NMeCN95 chemrxiv.org

Indirect Synthetic Routes via Intermediate Derivatization

Indirect routes to aryl fluorosulfonates can be employed, particularly if direct fluorosulfonation proves to be low-yielding due to steric hindrance or electronic effects. These methods typically proceed through an intermediate such as an arylsulfonyl chloride, which is then converted to the fluorosulfonate.

One such pathway could involve:

Conversion of 2-Acetyl-4-phenylphenol to a sulfonate ester, such as a tosylate or mesylate.

Transformation of the sulfonate ester to the corresponding sulfonyl chloride.

Halogen exchange reaction of the sulfonyl chloride with a fluoride source (e.g., KF) to yield the final product.

While more steps are involved, this approach can sometimes provide a more reliable route for complex or sterically hindered substrates.

Reaction Condition Optimization

Optimizing the fluorosulfonation of 2-Acetyl-4-phenylphenol is critical to achieving a high yield and purity of the final product. Several factors must be considered:

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents such as acetonitrile, dichloromethane, or toluene are commonly used. chemrxiv.orgacs.org

Temperature: The reaction temperature can impact the rate of reaction and the formation of byproducts. While many fluorosulfonations proceed at room temperature, gentle heating may be necessary for less reactive or sterically hindered substrates. acs.org

Stoichiometry: The molar ratios of the phenol, base, and fluorosulfonylating agent need to be carefully controlled to ensure complete conversion and minimize side reactions. An excess of the base and fluorosulfonylating agent is often used.

The electron-withdrawing nature of the acetyl group in the ortho position of the precursor phenol may necessitate more forcing conditions, such as elevated temperatures or the use of a stronger base, to achieve efficient fluorosulfonation. acs.orgacs.org

Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthetic methodologies for the chemical compound “this compound.” Searches for this particular compound did not yield direct research findings, established protocols, or data related to its synthesis, including catalyst screening, solvent effects, temperature optimization, purification, or scale-up considerations.

The provided outline requires detailed, informative, and scientifically accurate content for each specified section and subsection, including data tables and research findings. Without any available literature on the synthesis of "this compound," it is not possible to generate the requested article while adhering to the principles of scientific accuracy and factual reporting.

General synthetic strategies for analogous structures, such as the formation of aryl fluorosulfonates from phenols and the synthesis of acetylated biphenyl (B1667301) systems, are known in organic chemistry. However, applying these general methods to the specific target compound without experimental data would be speculative and would not meet the requirement for detailed research findings as stipulated in the instructions.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be provided at this time due to the absence of relevant scientific research and data.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural data for the compound This compound is not publicly available. As a result, the generation of an article with specific research findings, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, cannot be fulfilled at this time.

The rigorous instructions for this task—to focus solely on the specified compound and to provide detailed, scientifically accurate data—preclude the use of theoretical data or information from analogous compounds. The integrity of scientific reporting demands that the information presented is based on verified experimental results.

This report acknowledges the request for a detailed analysis; however, the absence of primary data for this compound in the searched scientific domain makes it impossible to construct the requested article without resorting to speculation, which would violate the core principles of scientific accuracy.

Further research and publication by the scientific community are required before a detailed spectroscopic and structural elucidation of this specific compound can be provided.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 4 Phenylphenylfluoranesulfonate

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

The structural integrity of 2-Acetyl-4-phenylphenylfluoranesulfonate can be effectively confirmed through mass spectrometry, a powerful analytical technique that provides insights into the molecular weight and fragmentation pathways of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged species. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

For this compound, the fragmentation is anticipated to be driven by the presence of several key functional groups: the acetyl group, the phenyl substituent, and the fluoranesulfonate group. The stability of the resulting carbocations and radical species plays a crucial role in directing the fragmentation pathways.

A plausible fragmentation pattern would likely involve the following key steps:

α-Cleavage at the Acetyl Group: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the formation of a stable acylium ion.

Cleavage of the Sulfonate Ester Bond: The C-O bond of the sulfonate ester is susceptible to cleavage, leading to the formation of ions corresponding to the fluorosulfonate and the acetyl-phenylphenyl portions of the molecule.

Loss of SO₂F: The fluorosulfonyl group can be lost as a neutral radical, leading to a prominent fragment ion.

Rearrangement Reactions: Intramolecular rearrangements, such as hydrogen transfers, can precede or follow fragmentation, leading to the formation of unexpected but structurally informative ions.

A detailed analysis of the mass-to-charge ratios (m/z) of the observed fragments allows for the reconstruction of the original molecular structure, providing unambiguous confirmation of the compound's identity.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

Fragment IonProposed StructurePlausible Fragmentation Pathway
[M - CH₃]⁺[C₁₄H₁₀FO₃S]⁺Loss of a methyl radical from the acetyl group.
[M - COCH₃]⁺[C₁₂H₉FO₃S]⁺Cleavage of the bond between the acetyl group and the phenyl ring, forming an acylium ion.
[M - SO₂F]⁺[C₁₄H₁₁O]⁺Cleavage of the C-O bond of the sulfonate ester with loss of the fluorosulfonyl radical.
[C₆H₅]⁺Phenyl cationCleavage of the bond connecting the two phenyl rings.
[CH₃CO]⁺Acetyl cationα-Cleavage at the carbonyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

Vibrational Mode Analysis of Key Functional Groups (e.g., C=O, S=O, C-F)

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

Carbonyl (C=O) Stretching: The acetyl group will give rise to a strong, sharp absorption band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the carbonyl group. In Raman spectroscopy, the C=O stretch is also expected to be a prominent feature.

Sulfonyl (S=O) Stretching: The fluoranesulfonate group contains two S=O bonds, which will exhibit characteristic asymmetric and symmetric stretching vibrations. These are typically observed as strong bands in the IR spectrum in the ranges of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). These vibrations are also Raman active.

Carbon-Fluorine (C-F) Stretching: While the prompt specifies a fluoranesulfonate (S-F bond), for the purpose of a comprehensive analysis considering potential synthetic precursors or related structures with C-F bonds, it is useful to note their characteristic vibrations. The C-F stretching vibration typically appears as a strong absorption in the IR spectrum in the region of 1000-1400 cm⁻¹. The exact frequency can vary depending on the number of fluorine atoms attached to the carbon and the nature of the carbon atom.

The analysis of the precise frequencies and intensities of these vibrational modes, along with other characteristic bands for aromatic C-H and C-C vibrations, allows for a detailed structural characterization of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C=OStretching1680 - 1700StrongStrong
S=OAsymmetric Stretching1350 - 1400StrongMedium
S=OSymmetric Stretching1150 - 1200StrongMedium
S-FStretching800 - 900StrongWeak
Aromatic C=CStretching1450 - 1600Medium to StrongStrong
Aromatic C-HStretching3000 - 3100MediumStrong
Aromatic C-HOut-of-plane Bending690 - 900StrongWeak

X-ray Crystallography

Single-Crystal Growth and Optimization

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For this compound, suitable crystals can be grown using various techniques, with the choice of method depending on the compound's solubility and stability.

Common methods for single-crystal growth include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

Optimization of crystal growth involves systematically varying parameters such as solvent, temperature, concentration, and the rate of solvent evaporation or diffusion to obtain crystals of sufficient size and quality for X-ray diffraction analysis.

Determination of Solid-State Molecular Structure and Conformation

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the unit cell.

The resulting data provides a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, which can be compared to theoretical values and data from related structures.

Planarity of Aromatic Rings: Confirmation of the planarity of the phenyl rings and any deviations from ideal geometry.

This detailed structural information is crucial for understanding the molecule's steric and electronic properties.

Computational and Theoretical Chemical Studies of 2 Acetyl 4 Phenylphenylfluoranesulfonate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional arrangement of atoms and to map the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Acetyl-4-phenylphenylfluoranesulfonate, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable conformation, known as the ground state geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized geometry provides critical data on the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Parameter Bond/Angle Predicted Value
Bond Length C-C (biphenyl link) ~1.49 Å
C=O (acetyl) ~1.21 Å
S-F (fluorosulfonate) ~1.58 Å
S=O (fluorosulfonate) ~1.43 Å
Bond Angle C-C-C (phenyl ring) ~120°
O=S=O (fluorosulfonate) ~120°

| Dihedral Angle | Phenyl-Phenyl | ~40-50° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Parameter Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0

| HOMO-LUMO Gap | 4.5 to 6.5 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species. Red-colored regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, an EPS map would likely show negative potential around the oxygen atoms of the acetyl and fluorosulfonate groups and positive potential near the hydrogen atoms.

Spectroscopic Property Prediction

Theoretical calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for confirming structural assignments. The calculations would provide a complete set of chemical shifts for each unique proton and carbon atom in the this compound structure.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. By analyzing the computed vibrational frequencies and their corresponding atomic motions, scientists can assign specific spectral peaks to the stretching, bending, and torsional motions of different bonds, such as the C=O stretch of the acetyl group or the S=O stretches of the fluorosulfonate group.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Acetyl (C=O) Stretching ~1680 - 1700
Fluorosulfonate (S=O) Asymmetric Stretch ~1410 - 1450
Fluorosulfonate (S=O) Symmetric Stretch ~1200 - 1240
Aromatic C-H Stretching ~3000 - 3100

| Fluorosulfonate (S-F) | Stretching | ~820 - 860 |

Reaction Mechanism Modeling

The synthesis of this compound typically proceeds via the reaction of 2-acetyl-4-phenylphenol with a fluorosulfonating agent, such as sulfuryl fluoride (B91410) (SO₂F₂), in the presence of a base. Computational modeling of this reaction allows for a detailed examination of the molecular interactions and energy changes that occur.

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The search for these fleeting structures is computationally intensive but essential for understanding the kinetics of a reaction.

For the synthesis of this compound from 2-acetyl-4-phenylphenol and sulfuryl fluoride, the key synthetic step is the nucleophilic attack of the phenoxide ion on the sulfur atom of SO₂F₂. This process is facilitated by a base that deprotonates the phenol (B47542). The transition state for this step would involve the partial formation of the O-S bond and the partial breaking of the S-F bond.

Computational methods, such as Density Functional Theory (DFT), are employed to locate and optimize the geometry of this transition state. The nature of the transition state is then confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Calculated Key Geometric Parameters of a Representative Transition State for Aryl Fluorosulfate (B1228806) Formation (Note: The following data is illustrative for a model system of a substituted phenol with sulfuryl fluoride, as specific computational studies on this compound are not publicly available.)

ParameterBond Length (Å)
O-S distance2.15
S-F (leaving) distance1.85
C-O distance1.30
S-F (remaining) distance1.55
S=O distances1.42

The data in Table 1 illustrates the elongated O-S and S-F bonds in the transition state, which are indicative of the bond-forming and bond-breaking processes occurring.

Once the reactants, transition states, and products have been computationally optimized, an energetic profile of the reaction pathway can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products, providing a visual representation of the thermodynamics and kinetics of the reaction.

Table 2: Illustrative Energetic Profile for the Synthesis of an Aryl Fluorosulfate (Note: The following data is a hypothetical, yet chemically reasonable, representation for the reaction of a substituted phenol with sulfuryl fluoride.)

SpeciesRelative Energy (kcal/mol)
Reactants (Phenol + SO₂F₂)0.0
Transition State+15.5
Products (Aryl fluorosulfate + HF)-10.2

Chemical Reactivity and Transformation Studies of 2 Acetyl 4 Phenylphenylfluoranesulfonate

Nucleophilic Substitution Reactions Involving the Fluorosulfonate Group

The fluorosulfonate group in aryl fluorosulfonates is a highly effective leaving group, often compared to triflates in its reactivity. This enables nucleophilic aromatic substitution (SNAr) reactions, where the fluorosulfonate is displaced by a variety of nucleophiles. The presence of the electron-withdrawing acetyl group in the ortho position to the fluorosulfonate in 2-Acetyl-4-phenylphenylfluoranesulfonate is expected to activate the aromatic ring towards nucleophilic attack.

Aryl fluorosulfonates can undergo nucleophilic aromatic substitution with a range of nucleophiles. The general reactivity trend follows the nucleophilicity of the attacking species.

Alcohols: In the presence of a strong base to form the more nucleophilic alkoxide, alcohols can displace the fluorosulfonate group to form diaryl ethers. The reaction typically requires heating in a polar aprotic solvent.

Amines: Primary and secondary amines are effective nucleophiles for the displacement of the fluorosulfonate group, leading to the formation of diarylamines. These reactions, often referred to as Buchwald-Hartwig aminations, are typically catalyzed by palladium complexes. rsc.orgfishersci.se The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.orgnih.gov

Thiols: Thiolates, generated by the deprotonation of thiols with a suitable base, are excellent nucleophiles and readily displace the fluorosulfonate group to yield diaryl sulfides. These reactions generally proceed under mild conditions. nih.gov

The following table summarizes the expected outcomes of nucleophilic substitution reactions on this compound with representative nucleophiles.

NucleophileReagent ExampleProduct TypeGeneral Conditions
AlcoholSodium methoxideDiaryl etherHeat, polar aprotic solvent (e.g., DMF, DMSO)
AmineAnilineDiarylaminePd catalyst (e.g., CpPd(cinnamyl)), ligand (e.g., Xantphos), base, 1,4-dioxane
ThiolSodium thiophenoxideDiaryl sulfideBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMAc)

Nucleophilic aromatic substitution reactions on activated aryl systems, such as those bearing a fluorosulfonate group and an electron-withdrawing substituent, generally proceed through a bimolecular addition-elimination mechanism (SNAr). libretexts.orglibretexts.org An SN1-type mechanism involving the formation of an aryl cation is highly unfavorable. fishersci.se

The SNAr mechanism involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorosulfonate group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing acetyl group and the aromatic ring. This step is typically the rate-determining step of the reaction.

Elimination of the leaving group: The fluorosulfonate anion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.

Cross-Coupling Reactions

The fluorosulfonate group in this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, making it a valuable alternative to aryl halides and triflates. rsc.orgnih.gov

Aryl fluorosulfonates have been successfully employed in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluorosulfonate with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is widely used for the synthesis of biaryl compounds. nih.govacs.orgscispace.com The reaction conditions are often mild and can be performed in aqueous media. acs.orgscispace.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl fluorosulfonate and a terminal alkyne. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. semanticscholar.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl fluorosulfonate in the presence of a palladium catalyst. rsc.orgnih.govscispace.com This reaction is known for its high functional group tolerance. rsc.orgnih.gov

The following table provides representative conditions for these cross-coupling reactions as applied to aryl fluorosulfonates.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / LigandK₃PO₄ or Et₃NAqueous solvents or organic solvents (e.g., dioxane)
SonogashiraTerminal alkynePd catalyst / Cu(I) co-catalystAmine base (e.g., Et₃N)Organic solvent (e.g., THF, DMF)
NegishiOrganozinc reagentPd(PPh₃)₄-THF

In molecules containing multiple potential leaving groups, the site selectivity of cross-coupling reactions is a crucial aspect. The reactivity of leaving groups in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf ≈ OSO₂F > Cl. This indicates that in a molecule containing both a fluorosulfonate and a chloro substituent, the cross-coupling reaction would be expected to occur preferentially at the carbon bearing the fluorosulfonate group. nih.govresearchgate.net This chemoselectivity allows for sequential functionalization of polysubstituted aromatic rings.

Reactions Involving the Acetyl Moiety

The acetyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). More forcing conditions, such as catalytic hydrogenation, could potentially reduce the carbonyl group to a methylene (B1212753) group (an ethyl group). The chemoselective reduction of the acetyl group in the presence of the fluorosulfonate is expected to be feasible under mild conditions, as the fluorosulfonate group is generally stable to such reagents.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. However, these conditions might also affect other parts of the molecule. A specific oxidation of the methyl group of the acetyl moiety is the haloform reaction, where treatment with a halogen in the presence of a base would yield a carboxylate and a haloform.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, or the Claisen condensation with esters. nih.gov These reactions allow for the formation of new carbon-carbon bonds and the elaboration of the side chain. For instance, a Claisen-Schmidt condensation with a benzaldehyde (B42025) derivative could yield a chalcone (B49325) derivative. nih.gov

Carbonyl Reactivity (e.g., Condensations, Reductions, Oxidations)

The acetyl group's carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a range of reactions.

Condensation Reactions: The acetyl group is expected to undergo various condensation reactions. For instance, in the presence of a base, it can participate in aldol-type condensations with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones. The Claisen-Schmidt condensation, a reaction between a ketone and an aromatic aldehyde, would yield chalcone-like structures, which are of interest in medicinal chemistry.

Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction methods, like the Wolff-Kishner or Clemmensen reduction, would lead to the complete deoxygenation of the acetyl group, yielding the corresponding ethyl-substituted derivative.

Oxidation Reactions: The acetyl group is generally resistant to oxidation under mild conditions. However, under forcing conditions, it can be cleaved. A more common transformation is the haloform reaction, where treatment with a halogen in the presence of a base would lead to the formation of a carboxylic acid and a haloform.

Reaction Type Reagents Expected Product
Aldol CondensationAldehyde/Ketone, Baseβ-Hydroxy ketone / α,β-Unsaturated ketone
ReductionNaBH₄Secondary Alcohol
Wolff-Kishner ReductionH₂NNH₂, KOHEthyl derivative
Haloform ReactionI₂, NaOHCarboxylic acid

Alpha-Functionalization of the Acetyl Group

The methyl group alpha to the carbonyl is susceptible to deprotonation by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position.

Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS).

Alkylation: The enolate can be alkylated using alkyl halides. This reaction allows for the extension of the carbon chain.

Other Functionalizations: The alpha-position can also be functionalized with other groups, such as a nitro group (using a nitrating agent) or a sulfenyl group (using a sulfenylating agent).

Functionalization Reagents Expected Product
BrominationBr₂, H⁺ or OH⁻α-Bromoacetyl derivative
AlkylationAlkyl halide, Baseα-Alkylacetyl derivative
NitrationAlkyl nitrate, Baseα-Nitroacetyl derivative

Electrophilic Aromatic Substitution on the Phenyl Ring

The biphenyl (B1667301) system of this compound presents multiple sites for electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The phenyl group is an activating, ortho-, para-directing group. The fluoranesulfonate group is expected to be a deactivating, meta-directing group.

Given the positions of these substituents, electrophilic attack is most likely to occur on the phenyl ring bearing the acetyl and fluoranesulfonate groups. The directing effects of the substituents would influence the position of the incoming electrophile. The position ortho to the phenyl group and meta to both the acetyl and fluoranesulfonate groups is sterically hindered. Therefore, electrophilic substitution is predicted to occur at the position meta to the acetyl group and ortho to the fluoranesulfonate group.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation (using an acyl/alkyl halide and a Lewis acid). masterorganicchemistry.comyoutube.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
BrominationBr₂, FeBr₃Bromo-substituted derivative
SulfonationSO₃, H₂SO₄Sulfonic acid derivative
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivative

Derivatization Pathways for Library Synthesis

The multiple reactive sites on this compound make it an attractive starting material for the synthesis of chemical libraries. A variety of derivatives can be generated by combining the reactions described above.

For example, the acetyl group can be used as a handle for building a series of chalcone-like molecules through condensation with a diverse set of aldehydes. mdpi.com The resulting α,β-unsaturated ketones can be further modified, for instance, by Michael addition.

Simultaneously, the aromatic rings can be functionalized through electrophilic substitution to introduce further diversity. The fluoranesulfonate group itself can potentially be a site for nucleophilic aromatic substitution under specific conditions, further expanding the possible derivatives. This multi-faceted reactivity allows for the systematic generation of a library of compounds with varied structural features, which can be valuable for screening for biological activity.

An article on "this compound" cannot be generated at this time. A comprehensive search of available scientific literature and chemical databases did not yield specific information for this compound. The search results did not provide any data regarding its synthesis, properties, or potential applications.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline, including its potential academic applications as a versatile synthetic intermediate, a ligand or catalyst precursor, or a chemical probe.

It is possible that "this compound" is a very new or theoretical compound that has not yet been synthesized or characterized. It may also be referred to by a different chemical name in existing literature. Without any available data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Potential Academic Applications and Interdisciplinary Research Directions Excluding Prohibited Categories

Role in Supramolecular Chemistry or Self-Assembly

Currently, there is no published research detailing the role of 2-Acetyl-4-phenylphenylfluoranesulfonate in supramolecular chemistry or self-assembly. The unique combination of a biphenyl (B1667301) backbone, an acetyl group, and a fluoranesulfonate ester suggests that the molecule could, in theory, participate in various non-covalent interactions. The phenyl rings could engage in π-π stacking, a common driving force in the self-assembly of aromatic compounds. The acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor, while the sulfonate group offers potential for electrostatic or dipole-dipole interactions.

However, without experimental data, any discussion of its self-assembly behavior remains purely conjectural. The interplay between these functional groups would dictate the geometry and stability of any potential supramolecular structures. Further research would be required to investigate whether this compound forms discrete assemblies, extended networks, or other complex architectures in solution or the solid state.

Contributions to Fundamental Understanding of Structure-Reactivity Relationships

The contribution of this compound to the fundamental understanding of structure-reactivity relationships is also an area that remains to be explored. The molecule contains both an electron-withdrawing acetyl group and a strongly electron-withdrawing fluoranesulfonate group, which would significantly influence the electronic properties of the biphenyl system.

The fluoranesulfonate is an excellent leaving group, suggesting the compound could be a valuable substrate for studying nucleophilic aromatic substitution reactions. The rate and regioselectivity of such reactions would provide insight into the electronic effects of the acetyl group on the reactivity of the aromatic rings. Furthermore, the acetyl group itself could serve as a reactive handle for various chemical transformations, and its reactivity would be modulated by the presence of the distant but powerful fluoranesulfonate group. Systematic studies on the kinetics and mechanisms of reactions involving this compound could offer valuable data for developing and refining theoretical models of chemical reactivity.

Conclusion and Future Research Perspectives

Summary of Key Research Avenues

There are no documented research avenues for 2-Acetyl-4-phenylphenylfluoranesulfonate.

Challenges and Limitations in Synthesis and Reactivity

Without published synthetic routes or reactivity studies, the challenges and limitations associated with this compound remain unknown.

Untapped Research Potential and Unexplored Transformations

The research potential and possible chemical transformations of this compound are entirely unexplored.

Broader Impact on Organic Synthesis and Chemical Sciences

The impact of this compound on organic synthesis and the broader chemical sciences is yet to be determined, pending its synthesis and investigation.

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